molecular formula C10H11BrClNO2 B567714 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride CAS No. 1260637-73-7

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Cat. No.: B567714
CAS No.: 1260637-73-7
M. Wt: 292.557
InChI Key: IARLQQJKOKORBN-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 6th position of the isoquinoline ring and a carboxylic acid group at the 1st position, with the hydrochloride salt form enhancing its solubility and stability. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride typically involves the following steps:

    Bromination: The starting material, 1,2,3,4-tetrahydroisoquinoline, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position.

    Carboxylation: The brominated intermediate is then subjected to carboxylation, often using carbon dioxide under high pressure or through the use of carboxylating agents like carbonyl diimidazole.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination and carboxylation. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution

Properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARLQQJKOKORBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696248
Record name 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260637-73-7
Record name 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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